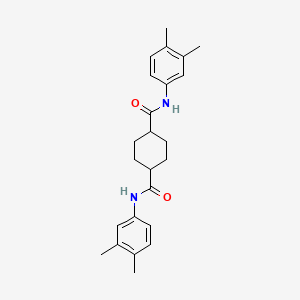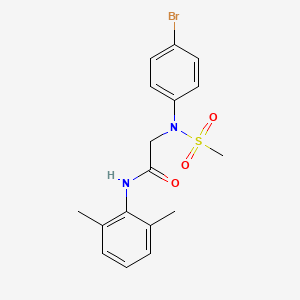![molecular formula C18H21ClO3S B5187763 1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethoxy)-2-methoxy-4-methylbenzene](/img/structure/B5187763.png)
1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethoxy)-2-methoxy-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethoxy)-2-methoxy-4-methylbenzene, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It was developed in the 1990s by GlaxoSmithKline as a potential treatment for metabolic and cardiovascular diseases. However, it was later found to have performance-enhancing effects and was banned by the World Anti-Doping Agency in 2009.
Wirkmechanismus
1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethoxy)-2-methoxy-4-methylbenzene works by activating PPAR-delta, a nuclear receptor that plays a key role in regulating lipid and glucose metabolism. Activation of PPAR-delta leads to increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethoxy)-2-methoxy-4-methylbenzene can improve endurance and performance in both animal and human models. It has been shown to increase the expression of genes involved in energy metabolism and mitochondrial biogenesis, leading to improved endurance and reduced fatigue. 1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethoxy)-2-methoxy-4-methylbenzene has also been shown to improve lipid metabolism, reducing the risk of atherosclerosis and other cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethoxy)-2-methoxy-4-methylbenzene has several advantages for use in laboratory experiments, including its high potency and specificity for PPAR-delta. However, it is important to note that 1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethoxy)-2-methoxy-4-methylbenzene has been banned by the World Anti-Doping Agency and its use in sports is strictly prohibited.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethoxy)-2-methoxy-4-methylbenzene, including its use as a potential treatment for metabolic and cardiovascular diseases, as well as its potential use in treating cancer and neurodegenerative diseases. Further studies are needed to fully understand the mechanisms of action of 1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethoxy)-2-methoxy-4-methylbenzene and its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethoxy)-2-methoxy-4-methylbenzene involves several steps, including the reaction of 4-methyl-2-nitrobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-chlorophenylthiol to form the intermediate compound. The intermediate is then reacted with 2-(2-methoxyethoxy)ethylmagnesium bromide to form the final product.
Wissenschaftliche Forschungsanwendungen
1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethoxy)-2-methoxy-4-methylbenzene has been extensively studied for its potential therapeutic applications, including its ability to improve glucose metabolism, reduce inflammation, and protect against cardiovascular disease. It has also been investigated for its potential use in treating cancer and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3S/c1-14-3-8-17(18(13-14)20-2)22-10-9-21-11-12-23-16-6-4-15(19)5-7-16/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNSFNZBFQMLGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCSC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethoxy]-2-methoxy-4-methylbenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5187681.png)

![ethyl 1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B5187689.png)
![1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine](/img/structure/B5187711.png)

![N-[3-(N-{[2-(2-methylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5187723.png)
![1-acetyl-N-[2-(2-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B5187731.png)
![4-isobutoxy-N-(2-(4-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5187734.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(3-methylbenzyl)benzamide](/img/structure/B5187739.png)
![1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-phenylpiperazine](/img/structure/B5187749.png)

![N-(4-methoxy-2-methylphenyl)-4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinecarboxamide](/img/structure/B5187754.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5187760.png)